1H-1,2,4-三唑-5-酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

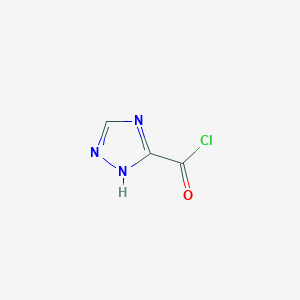

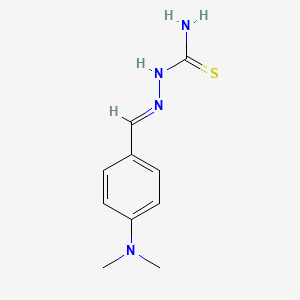

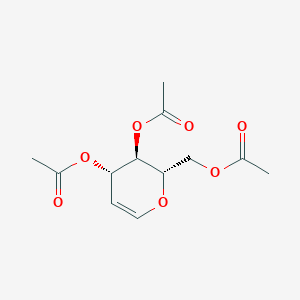

1H-1,2,4-triazole-5-carbonyl chloride is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The 1,2,4-triazole family operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-5-carbonyl chloride is characterized by its unique heterocyclic structure . The molecule is planar, and the C-N and N-N distances fall into a narrow range, consistent with its aromaticity .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazole-5-carbonyl chloride have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have shown promising results in the synthesis of novel compounds with potential pharmaceutical applications .科学研究应用

1. 治疗应用

1H-1,2,4-三唑因其广泛的生物活性而受到认可。它们的结构柔性允许进行各种修饰,从而在治疗疾病的药物开发中具有潜在应用。具体而言,已经研究了这些化合物的抗炎、抗菌、抗肿瘤和抗病毒特性。该研究强调了开发新的、更有效的合成这些三唑的方法的重要性,这些方法符合绿色化学和可持续性的原则。这种关注对于解决新发疾病和细菌对现有药物的耐药性增加至关重要 (Ferreira 等人,2013 年).

2. 材料科学和聚合物化学

1H-1,2,4-三唑及其衍生物有望用于开发质子传导燃料电池膜。这些材料增强了电解质膜的基本特性,例如成膜能力、热稳定性、电化学稳定性、机械强度和离子电导率。具体而言,它们将热稳定性提高到 300–330 °C,将电化学稳定性区域扩展到 3–4 V,并在高于 100 °C 的无水条件下提供高离子电导率。这些改进促进了膜薄膜的加工和形成,证明了这些化合物在耐热、电化学稳定和机械强度高的质子传导膜中的独特性和前景 (Prozorova 和 Pozdnyakov,2023 年).

3. 缓蚀

1H-1,2,4-三唑衍生物已被广泛研究作为金属表面的缓蚀剂。具体而言,在铜催化的叠氮化物-炔烃环加成反应下制备的 1,4-二取代的 1,2,3-三唑衍生物显示出作为缓蚀剂的高效率。它们的特点是易于制备、无毒、环境友好且在酸性条件下稳定。这些化合物有助于保护钢铁、铜、铁和铝等金属免受各种腐蚀性介质的侵蚀 (Hrimla 等人,2021 年).

4. 药物发现和制药应用

1H-1,2,4-三唑骨架是药物和生物重要化合物中的基石。它们在针对各种疾病(包括癌症和微生物感染)的药物发现研究中至关重要。这些支架被积极研究用于合成新的候选药物,突出了它们在药物化学和新疗法开发中的重要作用 (Nasri 等人,2021 年).

未来方向

属性

IUPAC Name |

1H-1,2,4-triazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFODZIHGSXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-triazole-5-carbonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)